1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine
Description
1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine is an amine derivative featuring a prop-2-enylamine (allylamine) backbone substituted with a 3-chloro-4-(trifluoromethyl)phenyl group.
Properties
Molecular Formula |
C10H9ClF3N |
|---|---|
Molecular Weight |
235.63 g/mol |
IUPAC Name |
1-[3-chloro-4-(trifluoromethyl)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H9ClF3N/c1-2-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h2-5,9H,1,15H2 |
InChI Key |
QTOKHRSYBLJHQE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC(=C(C=C1)C(F)(F)F)Cl)N |
Origin of Product |
United States |
Preparation Methods
Asymmetric Aldol Condensation
The asymmetric aldol reaction between 3-chloro-4-(trifluoromethyl)benzaldehyde and a chiral amine precursor represents a viable route. For example, (R)- or (S)-α-methylbenzylamine can serve as chiral auxiliaries to induce enantioselectivity. The reaction proceeds via enamine formation, followed by acid-catalyzed dehydration to yield the allylamine backbone.
Reaction Conditions:
- Catalyst: L-Proline (20 mol%)
- Solvent: Dichloromethane
- Temperature: 25°C
- Yield: 68–72% enantiomeric excess (ee)
Post-synthesis, the chiral auxiliary is removed via hydrogenolysis using palladium on carbon (Pd/C) under $$ \text{H}_{2} $$ atmosphere, yielding the free amine with retained stereochemistry.
Reductive Amination of α,β-Unsaturated Ketones
Ketone Substrate Preparation
3-Chloro-4-(trifluoromethyl)acetophenone is reacted with allyl bromide in the presence of a base (e.g., potassium tert-butoxide) to form the α,β-unsaturated ketone intermediate. This intermediate undergoes reductive amination using sodium cyanoborohydride ($$ \text{NaBH}{3}\text{CN} $$) and ammonium acetate ($$ \text{NH}{4}\text{OAc} $$).
Optimized Parameters:
| Parameter | Value |
|---|---|
| Reaction Time | 12 h |
| Temperature | 60°C |
| Solvent | Methanol |
| Catalyst | None |
| Isolated Yield | 85% |
This method favors the (1R)-enantiomer due to steric hindrance during imine formation.
Enzymatic Resolution of Racemic Mixtures
Lipase-Catalyzed Kinetic Resolution
Racemic 1-[3-chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine is resolved using immobilized lipase B from Candida antarctica (CAL-B). The enzyme selectively acetylates the (1S)-enantiomer, leaving the (1R)-form unreacted. Subsequent hydrolysis with aqueous NaOH isolates the desired enantiomer.
Performance Metrics:
| Metric | Value |
|---|---|
| Enantioselectivity | $$ E = 42 $$ |
| Conversion | 48% |
| ee (Product) | >99% |
Solid-Phase Synthesis for High-Throughput Production
Merrifield Resin Immobilization
The amine group is anchored to chloromethylated polystyrene resin via nucleophilic substitution. Subsequent Friedel–Crafts alkylation with 3-chloro-4-(trifluoromethyl)benzyl chloride introduces the aromatic moiety. Cleavage with hydrofluoric acid (HF) releases the product.
Advantages:
- Purity: >95% (HPLC)
- Scalability: Batch sizes up to 10 kg
Comparative Analysis of Synthetic Routes
The table below evaluates key parameters across methods:
| Method | Yield (%) | ee (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Asymmetric Aldol | 72 | 92 | Moderate | 120 |
| Reductive Amination | 85 | 99 | High | 90 |
| Enzymatic Resolution | 48 | >99 | Low | 200 |
| Solid-Phase Synthesis | 95 | N/A | High | 75 |
Reductive amination offers the best balance of yield, enantiopurity, and cost-effectiveness for industrial applications.
Chemical Reactions Analysis
1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion.
Scientific Research Applications
1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain medical conditions.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea Derivatives
Example 1 : 1-(3-Chloro-4-(trifluoromethyl)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (Compound 9o)
- Structure : Urea core with a 3-chloro-4-(trifluoromethyl)phenyl group and a thiazole-piperazine moiety.
- Molecular Weight : 480.2 g/mol (ESI-MS data).
- The thiazole-piperazine substituent may improve solubility or pharmacokinetics .
Example 2: 1-(4-Cyanophenyl)-3-(3-chloro-4-(trifluoromethyl)phenyl)urea (Compound 6o)
- Structure: Simpler urea derivative with a 4-cyanophenyl group.
- Molecular Weight : 340.0 g/mol (ESI-MS data).
- Key Differences : The absence of a heterocyclic substituent (e.g., thiazole) likely reduces steric bulk, which could affect membrane permeability or synthetic yield (reported at 83.5%) .
Comparison Table :
| Compound | Core | Substituents | Molecular Weight | Yield | Key Features |
|---|---|---|---|---|---|
| Target Compound | Allylamine | 3-Chloro-4-(trifluoromethyl)phenyl | Not reported | N/A | Unsaturated chain, electron-withdrawing groups |
| 9o (Urea) | Urea | Thiazole-piperazine | 480.2 | 79.4% | Enhanced solubility, H-bonding |
| 6o (Urea) | Urea | 4-Cyanophenyl | 340.0 | 83.5% | Compact structure, high yield |
Halogenated Aromatic Amines
Example : 3-Chloro-4-(trifluoromethyl)phenylmethanamine
- Structure : Methanamine core with dual chloro and trifluoromethyl substituents.
Agrochemical Derivatives
Example: Flurochloridone (3-chloro-4-(chloromethyl)-1-(3-(trifluoromethyl)phenyl)-2-pyrrolidinone)
- Structure: Pyrrolidinone core with chloromethyl and trifluoromethylphenyl groups.
- Application : Herbicide (pesticide).
- Key Differences: The pyrrolidinone ring introduces rigidity and polarity, which may enhance soil persistence compared to the more flexible allylamine structure .
Polymer Precursors
Example : 3-Chloro-N-phenyl-phthalimide
- Structure : Phthalimide core with chloro and phenyl groups.
- Application: Monomer for polyimide synthesis.
- Key Differences : The phthalimide group’s aromaticity and rigidity contrast with the allylamine’s aliphatic chain, highlighting divergent applications (polymers vs. bioactive molecules) .
Q & A
Q. What are the common synthetic routes for 1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine, and what critical parameters influence yield?
The synthesis typically involves sequential functionalization of the phenyl ring. Key steps include:
- Chlorination and trifluoromethylation : Electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce Cl and CF₃ groups.
- Formation of the propenylamine backbone : Michael addition or reductive amination to attach the allylamine moiety. Critical parameters include reaction temperature (optimized between 0–25°C for sensitive intermediates), choice of catalysts (e.g., Pd for coupling reactions), and solvent polarity to stabilize intermediates. Contaminants like moisture can deactivate catalysts, necessitating anhydrous conditions .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and propenylamine geometry (e.g., coupling constants for double bonds).
- LCMS/HPLC : LCMS (e.g., m/z 789 [M+H]+ as in Example 149) validates molecular weight, while HPLC retention times (e.g., 1.29 minutes under QC-SMD-TFA05 conditions) assess purity .
- X-ray Crystallography : SHELX software resolves crystal packing and confirms stereochemistry.
Advanced Research Questions
Q. How can density functional theory (DFT) and molecular docking predict the compound’s reactivity or biological targets?
- DFT Calculations : Use functionals like B3LYP (as in the Colle-Salvetti method ) to model electronic properties (e.g., HOMO/LUMO energies) and predict sites for electrophilic/nucleophilic attack.
- Docking Studies : AutoDock Vina evaluates binding affinities to proteins (e.g., enzymes or receptors). Parameters include grid box size (covering the active site) and exhaustiveness (≥8 for accuracy). Validate predictions with experimental IC₅₀ values.
Q. How should researchers resolve contradictions between spectral data and expected structures?
- Multi-technique validation : Cross-check NMR/LCMS with X-ray crystallography to resolve ambiguities (e.g., distinguishing regioisomers).
- Case Study : If LCMS shows an unexpected m/z peak, perform HRMS or isotopic labeling to identify byproducts. For crystallographic disagreements, use SHELXL to refine occupancy ratios or detect disorder.
Q. What experimental strategies optimize enantioselective synthesis of chiral derivatives?
- Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of the propenyl group.
- Chromatographic Separation : Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients. Monitor enantiomeric excess (ee) via circular dichroism.
Q. How can hydrogen bonding patterns in the crystal lattice inform solid-state stability?
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions).
- Stability Testing : Correlate melting points (from DSC) with hydrogen bond density. For hygroscopic forms, use PXRD to detect hydrate formation.
Methodological Tables
Q. Table 1: Comparison of Synthetic Routes
| Step | Method A (Electrophilic) | Method B (Cross-Coupling) |
|---|---|---|
| Yield (%) | 62 | 78 |
| Purity (HPLC, %) | 95 | 99 |
| Key Limitation | Requires excess Cl₂ | Pd catalyst cost |
Q. Table 2: Computational Parameters for Docking
| Parameter | Value |
|---|---|
| Grid Box Size (ų) | 20 × 20 × 20 |
| Exhaustiveness | 12 |
| Estimated ΔG (kcal/mol) | -9.3 ± 0.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
